(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes amino, hydroxyl, and ether groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The synthetic route may start with simpler carbohydrate or cyclohexane derivatives, which are then functionalized through a series of chemical reactions. Common reagents used in these steps include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, coupling agents like DCC (dicyclohexylcarbodiimide), and various catalysts to ensure stereoselectivity.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like automated synthesis and flow chemistry. These methods allow for precise control over reaction conditions and can be scaled up to produce larger quantities of the compound. The use of biocatalysts and enzyme-mediated reactions is also explored to improve yield and reduce the number of synthetic steps.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are employed.
Substitution: Conditions often involve the use of strong acids or bases, such as HCl (hydrochloric acid) or NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups like halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving carbohydrate metabolism.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure enables it to fit into active sites of enzymes, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C21H39N3O13 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,4aS,6R,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H39N3O13/c1-24-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-25)34-21)3-6(23)19(36-18)35-17-7(26)2-5(22)11(27)15(17)31/h5-21,24-32H,2-4,22-23H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12+,13-,14+,15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
CANJCXYUUJPQSP-NVTJRCOPSA-N |
Isomeric SMILES |
CN[C@H]1[C@H]([C@H]2[C@H](C[C@H]([C@@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)O)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)O)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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